4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1548532-13-3
VCID: VC12024233
InChI: InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H
SMILES: C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-]
Molecular Formula: C7H3ClF3NO5S
Molecular Weight: 305.62 g/mol

4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 1548532-13-3

Cat. No.: VC12024233

Molecular Formula: C7H3ClF3NO5S

Molecular Weight: 305.62 g/mol

* For research use only. Not for human or veterinary use.

4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride - 1548532-13-3

Specification

CAS No. 1548532-13-3
Molecular Formula C7H3ClF3NO5S
Molecular Weight 305.62 g/mol
IUPAC Name 4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H
Standard InChI Key PKADMQPIEYWUIJ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-]
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride belongs to the benzenesulfonyl chloride family, distinguished by its substitution pattern:

  • Nitro group (-NO₂) at position 5, directing electrophilic substitution reactions.

  • Fluorine atom (-F) at position 2, enhancing electronic effects and metabolic stability.

  • Difluoromethoxy group (-OCF₂H) at position 4, contributing to lipophilicity and steric bulk.

  • Sulfonyl chloride (-SO₂Cl) at position 1, enabling nucleophilic displacement reactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1548532-13-3
Molecular FormulaC₇H₃ClF₃NO₅S
Molecular Weight305.62 g/mol
IUPAC Name4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)N+[O-]
InChIKeyPKADMQPIEYWUIJ-UHFFFAOYSA-N

The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a planar aromatic ring with bond angles distorted by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Synthesis and Manufacturing Processes

The synthesis of 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves multi-step reactions, typically starting from substituted benzene precursors. A plausible route includes:

  • Nitration and Halogenation: Introduction of nitro and fluorine groups via electrophilic aromatic substitution.

  • Difluoromethoxy Installation: Reaction with difluoromethylating agents (e.g., HCF₂-O− reagents) under controlled conditions.

  • Sulfonation and Chlorination: Treatment with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group, leveraging the directing effects of existing substituents .

Critical Reaction Parameters:

  • Temperature control (<50°C) to prevent premature decomposition of the sulfonyl chloride group.

  • Use of anhydrous solvents (e.g., dichloroethane) to avoid hydrolysis.

  • Stoichiometric excess of chlorinating agents (e.g., SOCl₂) to maximize yield .

Table 2: Synthetic Yield Optimization

StepReagent RatioYield (%)
NitrationHNO₃/H₂SO₄78
DifluoromethoxyationHCF₂-O−/CuI65
Sulfonation/ChlorinationClSO₃H82

Industrial-scale production faces challenges in minimizing byproducts such as sulfonic acids and ensuring consistent regioselectivity.

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups:

  • Solubility: Sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Melting Point: Estimated 120–125°C (decomposition observed above 130°C).

  • Stability: Hygroscopic; decomposes in humid environments to form sulfonic acids.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, Ar-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 6.78 (t, J=74 Hz, 1H, OCF₂H).

  • IR (KBr): 1375 cm⁻¹ (SO₂ asym. stretch), 1180 cm⁻¹ (SO₂ sym. stretch), 1520 cm⁻¹ (NO₂ asym. stretch).

Reactivity and Chemical Applications

The sulfonyl chloride group (-SO₂Cl) serves as a versatile handle for diverse transformations:

Nucleophilic Displacement

  • Amines: Reacts with primary/secondary amines to form sulfonamides, a key motif in antimicrobial agents (e.g., sulfa drugs).
    R-NH2+Ar-SO2ClAr-SO2NHR+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HCl}

  • Alcohols: Forms sulfonate esters, useful as alkylating agents or prodrugs.
    R-OH+Ar-SO2ClAr-SO2OR+HCl\text{R-OH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{Ar-SO}_2\text{OR} + \text{HCl}

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings when paired with boronic acids, enabling biaryl synthesis for material science applications.

ParameterValue
Storage Temperature2–8°C (inert atmosphere)
PPE RequirementsNitrile gloves, face shield, fume hood
First Aid MeasuresFlush eyes/skin with water for 15 minutes

Spills must be neutralized with sodium bicarbonate and absorbed in inert materials.

AssayIC₅₀ (µM)Target
Carbonic Anhydrase IX0.45Enzyme inhibition
EGFR Kinase>100No activity

Comparison with Structural Analogs

Replacing the difluoromethoxy group with methoxy (as in CID 58022358 ) reduces metabolic stability (t₁/₂ decreased from 6.2 h to 1.8 h in hepatic microsomes). Conversely, nitro group removal abolishes enzyme inhibitory activity, underscoring its electronic importance .

Future Directions

  • Green Synthesis: Developing catalytic methods to replace stoichiometric chlorinating agents.

  • Drug Delivery: Encapsulation in liposomes to mitigate toxicity while retaining efficacy.

  • Computational Modeling: DFT studies to predict reactivity with biological targets.

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